N-(1-Naphthyl)phthalamic Acid-d4
CAS No.:
Cat. No.: VC0203447
Molecular Formula: C₁₈H₉D₄NO₃
Molecular Weight: 295.33
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C₁₈H₉D₄NO₃ |
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Molecular Weight | 295.33 |
Introduction
Chemical Structure and Properties
Molecular Composition and Identification
N-(1-Naphthyl)phthalamic Acid-d4 is characterized by specific chemical and physical properties that make it useful for various scientific applications. The key parameters of this compound are summarized in Table 1.
Table 1: Chemical Identification and Properties of N-(1-Naphthyl)phthalamic Acid-d4
Parameter | Value |
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IUPAC Name | 2,3,4,5-tetradeuterio-6-(naphthalen-1-ylcarbamoyl)benzoic acid |
Molecular Formula | C₁₈H₉D₄NO₃ |
Molecular Weight | 295.33 g/mol |
Accurate Mass | 295.115 |
Physical State | Powder |
Solubility | Soluble in chloroform, dichloromethane, DMSO |
Storage Conditions | 2-8°C, protected from air and light |
Typical Purity | ≥98% |
The molecular structure features four deuterium atoms positioned at the 2,3,4,5-positions of the benzoic acid component, replacing the standard hydrogen atoms found in the non-deuterated form .
Structural Characteristics
The detailed structural representation of N-(1-Naphthyl)phthalamic Acid-d4 can be described using standard chemical notation systems:
SMILES Notation:
[2H]c1c([2H])c([2H])c(C(=O)Nc2cccc3ccccc23)c(C(=O)O)c1[2H]
InChI:
InChI=1S/C18H13NO3/c20-17(14-9-3-4-10-15(14)18(21)22)19-16-11-5-7-12-6-1-2-8-13(12)16/h1-11H,(H,19,20)(H,21,22)/i3D,4D,9D,10D
The deuterium labeling occurs specifically at positions 3D, 4D, 9D, and 10D, as indicated in the InChI notation, which corresponds to the 2,3,4,5-positions on the benzoic acid moiety of the molecule .
Applications in Research
Analytical Chemistry Applications
As a deuterated compound, N-(1-Naphthyl)phthalamic Acid-d4 serves crucial functions in analytical chemistry:
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Internal Standard: The compound functions as an internal standard in quantitative analysis, particularly in mass spectrometry-based methods .
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Isotope Dilution Studies: The stable isotope labeling allows for precise quantification of the non-deuterated compound in complex biological matrices .
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Metabolic Pathway Investigations: Deuterium labeling enables researchers to track the metabolic fate of N-(1-Naphthyl)phthalamic Acid in biological systems .
Plant Biology Applications
The biological activity of N-(1-Naphthyl)phthalamic Acid-d4 is expected to mirror that of its non-deuterated counterpart, which has well-documented effects on plant development:
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Auxin Transport Inhibition: It functions as an auxin-transport inhibitor in plants, which leads to the attenuation of root growth by decreasing the cell production rate .
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Plant Development Studies: The compound is valuable in research examining the effects of disrupted auxin transport on various aspects of plant development .
The specific effects observed in plant systems following treatment with the non-deuterated form (NPA) include:
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Alteration of KNOX protein accumulation patterns in plant tissues
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Formation of abnormal tubular leaf bases with fused margins in the lower leaf zone
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Differential effects on leaf primordia growth based on their developmental stage
Additional Research Applications
Beyond plant biology and analytical chemistry, N-(1-Naphthyl)phthalamic Acid-d4 and its non-deuterated form have applications in several other research domains:
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Pharmaceutical Research: The compound serves as an intermediate in the synthesis of various pharmaceuticals .
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Polymer Chemistry: It is utilized in the formulation of specialized polymers with unique properties .
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Environmental Studies: The compound aids in assessing the impact of pollutants on plant life and ecological systems .
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Symbiotic Relationship Studies: Research has demonstrated that the non-deuterated form can elicit the development of pseudonodules in sweetclover mutants, suggesting it can activate cortical cell divisions by circumventing secondary signal transduction events .
Biological Mechanisms of Action
The biological effects of N-(1-Naphthyl)phthalamic Acid are attributed to its ability to inhibit polar auxin transport (PAT) in plant tissues. Detailed studies have revealed several molecular and cellular consequences of this inhibition:
Effect on KNOX Protein Regulation
Treatment of maize shoots with NPA results in:
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Loss of KNOX down-regulation in the peripheral zone of the shoot apical meristem (SAM)
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Ectopic KNOX accumulation in fused margins of P4 leaf primordia
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Restoration of normal KNOX accumulation patterns when treated shoots are transferred to NPA-free media
Impact on Leaf Development
The inhibition of auxin transport through NPA treatment affects leaf development in several ways:
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Differential Age-Dependent Effects: The adverse growth effects are more pronounced in younger leaf primordia than in older ones .
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Margin Development: NPA treatment leads to the formation of marginless leaf bases and abnormally thick leaf margins just above the zone of margin fusion .
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Growth Arrest: Complete inhibition of recruitment of founder cells to form new leaves (P0 domain of the SAM) .
Supplier | Catalog Number | Package Size | Format | Purity |
---|---|---|---|---|
Clinivex | RCLS142706 | Not specified | Not specified | Not specified |
LGC Standards | TRC-N378117-25MG | 25 mg | Neat | Not specified |
Coompo | C253857 | 2.5 mg, 5 mg, 10 mg, 25 mg | Powder | 98% |
Synonyms and Alternative Nomenclature
N-(1-Naphthyl)phthalamic Acid-d4 is known by several alternative names in scientific literature and commercial catalogs:
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N-1-Naphthylphthalamic Acid-d4
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1-Naphthylphthalamic Acid-d4
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2-(1-Naphthylcarbamoyl)benzoic Acid-d4
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2-(N-(1-Naphthyl)amido)benzoic Acid-d4
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2-[(1-Naphthylamino)carbonyl]benzoic Acid-d4
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Alanap-d4
Comparison with Non-Deuterated Form
The deuterated form maintains the same chemical structure as the non-deuterated N-(1-Naphthyl)phthalamic Acid, with the exception of the four hydrogen atoms replaced by deuterium. This structural similarity means that the deuterated compound should retain the same chemical properties and biological activities as the non-deuterated form, but with the added benefit of being distinguishable by mass spectrometry.
The non-deuterated form has been extensively studied in plant biology research, with documented effects including:
The deuterated form is primarily used as an analytical tool rather than for direct biological studies, though it could potentially be used in both contexts.
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